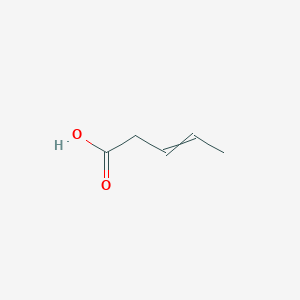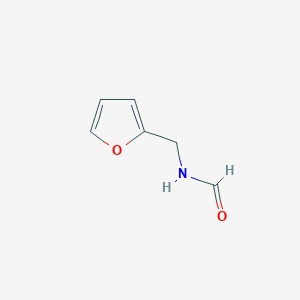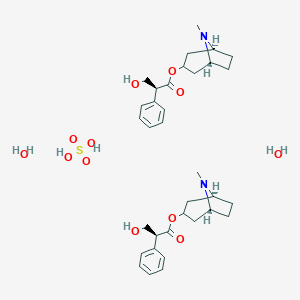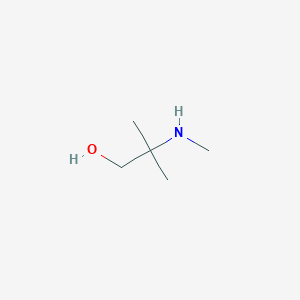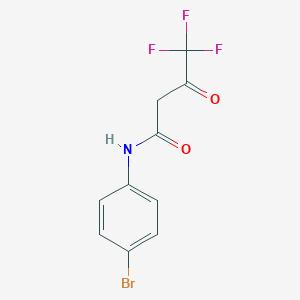
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" is a chemical compound with a complex structure that includes a 4-bromophenyl group and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields of chemistry and material science.
Synthesis Analysis
While specific details on the synthesis of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" are not available, related compounds have been synthesized through methods like the copper-catalyzed cross-coupling reaction (Chen, Hu, & Fu, 2013).
Molecular Structure Analysis
The molecular structure of compounds like "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be analyzed using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as quantum mechanical calculations (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be understood through its interaction with other chemical entities. For instance, related compounds show reactivity in photocatalytic reactions (Zeng, Li, Chen, & Zhou, 2022).
Physical Properties Analysis
The physical properties, such as melting and boiling points, density, and solubility, of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be influenced by its molecular structure. Similar compounds have been studied for their crystal structures and thermodynamic properties (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and compatibility with other substances can be inferred from studies on similar compounds. For example, the reactivity of related fluorinated compounds in conjugate addition reactions has been extensively studied (Zigterman, Woo, Walker, Tedrow, Borths, Bunel, & Faul, 2007).
Applications De Recherche Scientifique
-
N-(4-Bromophenyl)furan-2-carboxamide
- Application : This compound has been studied for its anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
- Methods of Application : The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .
- Results : The molecule was found to be effective against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- Application : This compound has been studied for its potential as an antimicrobial agent to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
- Methods of Application : The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents .
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJPXBXVPHBWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624249 |
Source


|
| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
CAS RN |
1309681-73-9 |
Source


|
| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

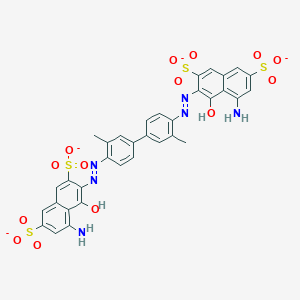



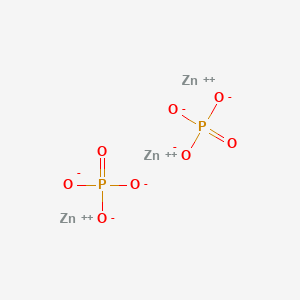

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

